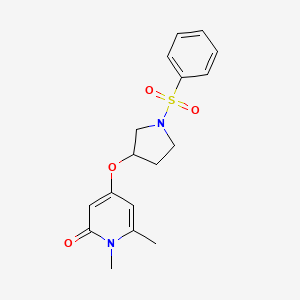
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,6-Dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one, identified by its CAS number 2034389-35-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O4S, with a molecular weight of 348.4 g/mol. The structure features a pyridine ring substituted with a phenylsulfonyl group and a pyrrolidine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄S |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2034389-35-8 |
The compound's biological activity is primarily linked to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist for G protein-coupled receptors (GPCRs), particularly those involved in glucose metabolism and insulin secretion . This mechanism positions it as a potential therapeutic agent for conditions like Type 2 diabetes mellitus (T2DM).
Antidiabetic Effects
In a clinical study involving subjects with T2DM, the compound demonstrated significant glucose-lowering effects, suggesting its utility in managing blood sugar levels . The activation of GPR40 leads to enhanced insulin secretion in response to elevated glucose levels, indicating a dual role in both glucose regulation and insulin sensitivity.
Antiproliferative Activity
Research has shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies indicated that modifications to the compound could enhance its potency against HT-29 colon carcinoma cells and MCF7 breast carcinoma cells. The IC50 values for these activities were reported in the nanomolar range, showcasing significant efficacy .
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 50 |
| MCF7 | 70 |
| M21 (skin melanoma) | 65 |
Mechanistic Studies
The antiproliferative effects are believed to be mediated through disruption of the cell cycle and induction of apoptosis. Observations from immunofluorescence assays revealed alterations in microtubule structures upon treatment with the compound, indicating its potential interference with cytoskeletal integrity .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Case Study on Glucose Regulation : A study involving diabetic rats showed that administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity compared to control groups .
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation across multiple cancer cell lines, reinforcing its potential as an anticancer agent .
属性
IUPAC Name |
4-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(11-17(20)18(13)2)23-14-8-9-19(12-14)24(21,22)16-6-4-3-5-7-16/h3-7,10-11,14H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGFZLNASNEVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














